![molecular formula C19H15N3O3S B2516619 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 848689-93-0](/img/structure/B2516619.png)

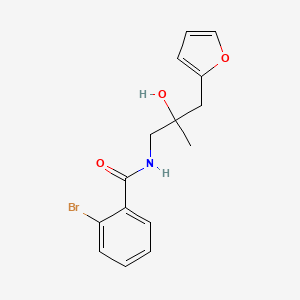

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

This section explores the synthesis process and key chemical properties of the compound.

The compound is synthesized via a sequential chlorination/demethylation and intramolecular cyclization pathway, starting from 3-(2-methoxyphenyl)quinolin-4(1H)ones. This efficient transformation occurs under metal-free and mild reaction conditions, yielding benzofuro[3,2-c]quinolines in high yields . Understanding its synthetic route and structural features is crucial for further investigations.

Antileukemia Activity

The compound exhibits promising antileukemia activity. In vitro evaluations demonstrate excellent selectivity and efficacy against leukemia cells. Researchers have identified it as a potential hit compound for developing antileukemia drugs . Further studies could explore its mechanism of action, cellular targets, and potential synergies with existing treatments.

Perovskite Solar Cell Applications

Recent research investigates derivatives based on N,N-bis(4-methoxyphenyl)naphthalen-2-amine as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). Two HTMs, CP1 and CP2, designed with different conjugated p-bridge cores, show improved stability, high hole mobility, and uniform film morphology compared to the parent HTM (H101). CP1-based PSCs achieve a higher power conversion efficiency (PCE) of 15.91% . Exploring the compound’s role in PSCs could lead to enhanced solar cell performance.

EGFR/VEGFR-2 Inhibition

Structural bioinformatics methods have identified the compound and its derivatives as potential inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). Computational models predict their stability and binding affinity, making them promising candidates for cancer therapy . Further experimental validation and detailed mechanistic studies are warranted.

Other Biological Activities

While antileukemia and solar cell applications are prominent, additional investigations may reveal other biological activities. Researchers could explore neuroprotective effects, antiproliferative properties, and potential applications in drug discovery .

Drug Design and Optimization

Considering its unique structure, the compound could serve as a scaffold for designing novel drugs. Medicinal chemists might modify specific regions to enhance selectivity, improve pharmacokinetics, or target specific diseases.

Propiedades

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-24-13-8-6-12(7-9-13)22-16(23)10-26-19-18-17(20-11-21-19)14-4-2-3-5-15(14)25-18/h2-9,11H,10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUJCUXXLNQJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2516537.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-ethyl-](/img/structure/B2516539.png)

![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)

![Tert-butyl 7-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2516542.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2516550.png)

![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)